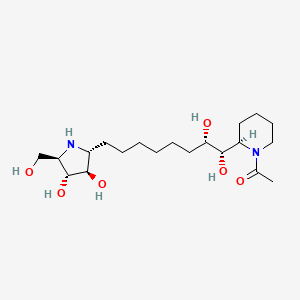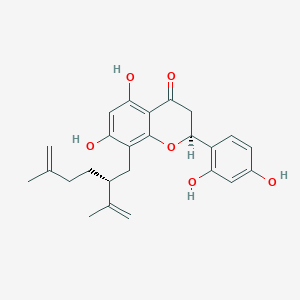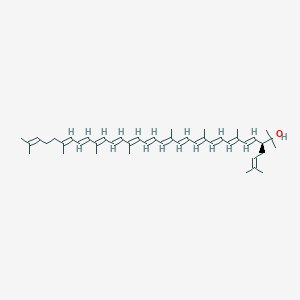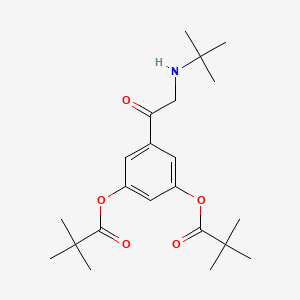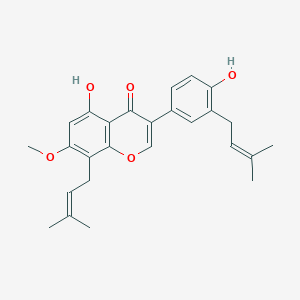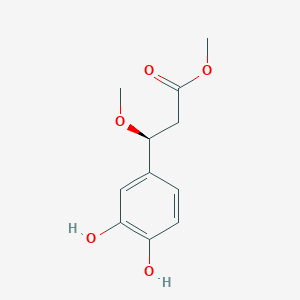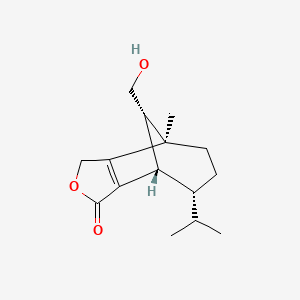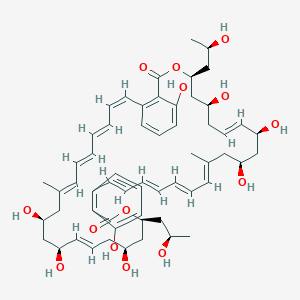
2,3-Dilauroyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-didodecanoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as lauroyl (dodecanoyl). It is a 2,3-diacyl-sn-glycerol and a didodecanoylglycerol.
Applications De Recherche Scientifique
Molecular Packing and Membrane Lipids
2,3-Dilauroyl-sn-glycerol shows a unique molecular packing behavior, particularly in its role in membrane lipids. It crystallizes in a bilayer structure, with its hydrocarbon chains aligned parallel and forming a bend in the fatty acid. This chain stacking is achieved by a bend in the fatty acid and the molecules are arranged in a bilayer structure. The structural properties of 2,3-dilauroyl-sn-glycerol, such as the glycerol group orientation and the molecular conformation of the glycerol-dicarboxylic ester group, are significant in understanding the hydrophobic moieties of different membrane lipids (Pascher, Sundell, & Hauser, 1981).
Interaction with Phospholipid Bilayers
Studies have explored the interaction of 2,3-dilauroyl-sn-glycerol with egg phosphatidylcholine (PC) bilayers. These interactions are crucial in understanding the molecular movements within cell membranes. The findings suggest that 2,3-dilauroyl-sn-glycerol forms bilayers with PC without phase separation, indicating a significant role in maintaining membrane stability (Hamilton et al., 1991).
Molecular Recognition and Biomedical Applications
1,2-Dilauroyl-sn-glycero-3-phosphatidyladenosine nucleolipid surface complexes with cationic poly(amidoamine) dendrimers have been used to selectively bind DNA, including oligonucleotides. This finding has high potential for applications in biomedical and bioanalytic devices, as well as in drug delivery systems based on nucleic acids (Yanez Arteta et al., 2014).
Polymorphism in Gel and Fluid Bilayer Phases
The study of 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) in excess water revealed its ability to adopt distinct crystalline forms in both gel and fluid bilayer phases. This polymorphism is key to understanding the structural dynamics of lipid bilayers, which is essential in cell biology and pharmacology (Seddon, Harlos, & Marsh, 1983).
Propriétés
Nom du produit |
2,3-Dilauroyl-sn-glycerol |
|---|---|
Formule moléculaire |
C27H52O5 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
[(2R)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m1/s1 |
Clé InChI |
OQQOAWVKVDAJOI-RUZDIDTESA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





